molecular formula C14H12N2O B3064363 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 99471-41-7

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3064363
CAS No.: 99471-41-7
M. Wt: 224.26 g/mol
InChI Key: MPGBYGNPFRLHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic heteroaromatic compound featuring a 3,4-dihydroquinolin-2(1H)-one core fused with a pyridin-3-yl substituent at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors (e.g., GABAA, 5-HT1A) and enzymes (e.g., acetylcholinesterase) .

Properties

CAS No.

99471-41-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17)

InChI Key

MPGBYGNPFRLHAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with pyridine carboxaldehyde under acidic conditions, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolinones and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

The compound is classified under nitrogen-containing heterocycles and has been investigated for its pharmacological properties. Notably, it acts as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. Research indicates that derivatives of this compound can effectively lower blood pressure in hypertensive models, making it a candidate for developing antihypertensive medications .

Key Properties:

  • Molecular Formula: C14H12N2O
  • Molecular Weight: Approximately 224.26 g/mol
  • Stereochemistry: Achiral
  • Charge: Neutral

These properties are essential for determining the compound's suitability for various pharmaceutical formulations .

Biological Research

This compound has shown promise in biological applications, particularly in studies related to:

  • Antimicrobial Activity: Research suggests that this compound can exhibit antimicrobial properties, potentially useful in developing new antibiotics.
  • Anticancer Properties: Preliminary studies indicate that it may have anticancer effects, warranting further investigation into its mechanisms of action against cancer cells .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various organic reactions. Typical methods include:

  • Multi-step Organic Reactions: Involving the preparation of the quinoline moiety followed by fusion with a pyridine ring.

Common Reaction Conditions:

Reaction TypeReagentsConditions
OxidationKMnO4Mild conditions
ReductionLiAlH4Anhydrous environment
SubstitutionHalogensSpecific temperature and solvent conditions

These reactions are critical for producing derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antihypertensive Effects
A study demonstrated that derivatives of this compound significantly reduced systolic blood pressure in animal models when administered over a specified period. The results indicated a dose-dependent response, suggesting potential for clinical applications in treating hypertension.

Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects, leading researchers to consider its use as an alternative antibiotic agent .

Mechanism of Action

The mechanism of action of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways, such as the PI3K/Akt pathway, are of particular interest in cancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The introduction of substituents on the nitrogen atom (N1) or the quinolinone core significantly alters physical properties and spectral signatures. For example:

Compound (ID in ) Substituent at N1 Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm)
3e (HEP) Heptyl 215–216 76 1H: 8.15 (s, pyridine-H), 2.85 (t, CH2)
3f (BZ) Benzyl 246–247 74 13C: 162.1 (C=O), 137.5 (pyridine-C)
3i (4-F-BZ) 4-Fluorobenzyl 290–292 71 19F: -115.2 (CF)
  • Fluorinated Derivatives : Fluorine substitution (e.g., 3g–3i) increases melting points due to enhanced intermolecular interactions (e.g., 3i: 290–292°C vs. 3f: 246–247°C) .
  • Chlorinated Analog (3j) : The 2-chlorobenzyl substituent lowers melting points (201–203°C) compared to fluorinated derivatives, likely due to reduced crystallinity .

Core Modifications and Bioactivity

  • Ring-Opened Derivatives: Opening the dihydroquinolinone ring (e.g., compounds 10a–m in ) reduces affinity for the 5-HT1A receptor (Ki values increase from 1.68 nM to >10 nM), highlighting the necessity of the bicyclic core for antidepressant activity .
  • Piperazine/Pyrrolidine Substitutions: Compounds like 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one () exhibit enhanced dopamine D2 and serotonin 5-HT1a receptor binding due to the basic nitrogen in piperazine, facilitating ionic interactions with receptors .

Pharmacological Comparisons

Anticonvulsant Activity

  • Triazole-Containing Derivatives (): These compounds showed ED50 values <50 mg/kg in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, comparable to phenytoin. The heptyl-substituted derivative (3e) exhibited the lowest neurotoxicity (NT) .
  • Histamine H3 Receptor Antagonists (): 6-(3-(Piperidin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one derivatives (e.g., 4a–4b) reduced seizure duration by 60–70% in rodent models, with ED50 values of 12–15 mg/kg .

Antidepressant Activity

  • 1,3,4-Oxadiazole Hybrids (): Compound 10g (Ki = 1.68 nM for 5-HT1A) outperformed fluoxetine in forced swim tests (FST), reducing immobility time by 65% at 10 mg/kg. The 3,4-dihydroquinolinone moiety is critical for maintaining this activity .

Palladium-Catalyzed Carbonylation ()

  • Efficiency: Palladium-catalyzed reactions using benzene-1,3,5-triyl triformate (TFBen) as a CO source achieved yields of 70–85% for perfluoroalkyl-containing dihydroquinolinones, with excellent E/Z selectivity (>20:1) .
  • Scope : This method enables incorporation of diverse electrophiles (e.g., perfluoroalkyl iodides) into the scaffold, broadening structural diversity .

Reductive Amination ()

  • 6-Amino Derivatives: Reduction of nitro groups (e.g., compound 24 in ) using H2/Pd-C provided 6-amino-3,4-dihydroquinolin-2(1H)-ones in 72–91% yields, pivotal for further functionalization .

Biological Activity

6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of specific enzymes and its potential therapeutic applications. This article reviews the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Molecular Formula: C14H12N2O
Molecular Weight: 224.2579 g/mol
Stereochemistry: Achiral
Charge: Neutral

The structure of this compound features a pyridine ring attached to a dihydroquinolinone framework, which is significant for its biological interactions.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of human aldosterone synthase (CYP11B2) . This enzyme is crucial in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Compounds that inhibit CYP11B2 can potentially be used to treat conditions such as hyperaldosteronism and hypertension .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties , particularly against human lung adenocarcinoma cell lines. A study demonstrated that modifications to the compound's structure could enhance its inhibitory activity on tumor cell proliferation. Specifically, certain analogs showed up to a tenfold increase in activity compared to the original compound .

The mechanism by which this compound exerts its effects involves interaction with specific protein targets. For instance, it has been shown to bind effectively to protein tyrosine kinases, which play a pivotal role in cancer cell signaling pathways. The binding affinity and the resultant inhibition can lead to reduced cell viability and proliferation in cancerous cells .

Case Studies

  • Aldosterone Synthase Inhibition : In vitro studies have confirmed that this compound derivatives significantly inhibit aldosterone production in adrenal cells. This suggests potential applications in treating diseases related to excess aldosterone .
  • Antitumor Efficacy : In a series of experiments involving lung adenocarcinoma cell lines (SPAC1), several analogs derived from this compound demonstrated potent inhibitory effects on cell growth. The results were quantitatively assessed using IC50 values, showing promising therapeutic potential .

Data Summary

Activity Target/Effect IC50/Effectiveness
Aldosterone Synthase InhibitionCYP11B2Significant inhibition observed
Antitumor ActivitySPAC1 Cell LineUp to 10x increased activity in analogs
Protein Kinase InhibitionEGFR and other kinasesModerate inhibition at tested concentrations

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Methodology :

  • Nucleophilic substitution : React 6-nitro-3,4-dihydroquinolin-2(1H)-one with alkyl halides (e.g., 1-chloro-3-iodopropane) in anhydrous DMF using sodium hydride (NaH) as a base under argon. Purification via flash chromatography yields intermediates like 1-(3-chloropropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (75% yield) .
  • Reductive amination : Convert intermediates to pyrrolidine or piperidine derivatives by reacting with secondary amines (e.g., pyrrolidine) under reflux. For example, compound 38 was synthesized with 91% yield and confirmed by 1^1H NMR and MS .
  • Buchwald–Hartwig amination : Use LiHMDS as an ammonia surrogate to convert aryl bromides to anilines for functionalization .

Q. How is structural characterization of 3,4-dihydroquinolin-2(1H)-one derivatives validated?

  • Analytical techniques :

  • 1^1H NMR : Key signals include aromatic protons (δ 8.13–7.23 ppm), alkyl chain protons (δ 4.09–1.99 ppm), and amine protons (δ 2.56–1.77 ppm) .
  • Mass spectrometry (ESI/EI) : Molecular ion peaks (e.g., m/z 291.0 for compound 36 ) confirm molecular weight .
  • HPLC : Purity >95% is standard for biological testing .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological potency of 3,4-dihydroquinolin-2(1H)-one derivatives?

  • Key findings :

  • Side chain length : 2-carbon alkyl chains (e.g., pyrrolidine in compound 29 ) enhance neuronal nitric oxide synthase (nNOS) inhibition (IC50_{50} = 160 nM), while 3-carbon chains reduce potency (e.g., compound 42 , IC50_{50} = 1.22 μM) .
  • Substituent effects : An 8-fluoro group (compound 31 ) reduces nNOS inhibition by 6-fold compared to unsubstituted analogs, likely due to restricted side-chain flexibility .
  • Terminal amines : Pyrrolidine derivatives exhibit superior selectivity (180-fold for nNOS over endothelial NOS) compared to dimethylamino groups .

Q. How can computational modeling guide the design of 3,4-dihydroquinolin-2(1H)-one analogues?

  • Methods :

  • Molecular docking : Compounds like 4m , 4q , and 4u show strong binding to VEGFR2 kinase via hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 and Val848 .
  • Molecular dynamics (MD) : Simulations (100 ns) confirm stable binding of 4t to VEGFR2, with RMSD <2.0 Å, supporting anti-glioblastoma activity .

Q. How can researchers resolve contradictions in biological activity data across analogues?

  • Approach :

  • Pharmacophore modeling : Identify critical features (e.g., basic amine placement, hydrophobic regions) using tools like Schrödinger’s Phase .
  • Enzymatic assays : Test isoforms (nNOS, eNOS, iNOS) to isolate selectivity drivers. For example, compound 29 ’s 180-fold nNOS selectivity is attributed to steric complementarity in the active site .
  • Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. What strategies improve the pharmacokinetic profile of 3,4-dihydroquinolin-2(1H)-one derivatives?

  • Optimization methods :

  • Salt formation : Convert free bases to dihydrochloride salts (e.g., compound 70 ) to enhance solubility .
  • Prodrug design : Introduce ester groups (e.g., tert-butyl carbamate in compound 69 ) for improved oral bioavailability .
  • Metabolic stability : Replace labile groups (e.g., nitro) with bioisosteres (e.g., amidines) to reduce CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.